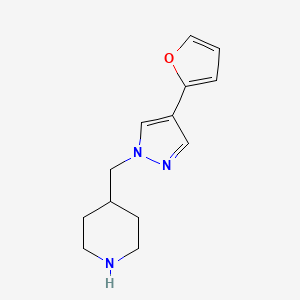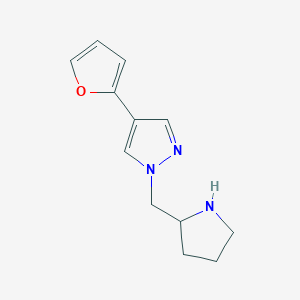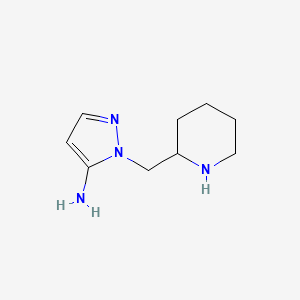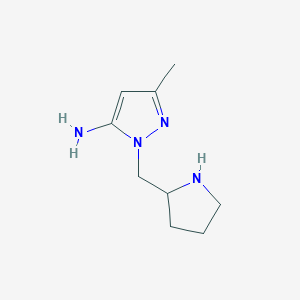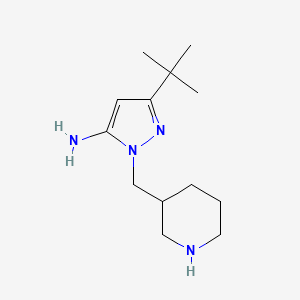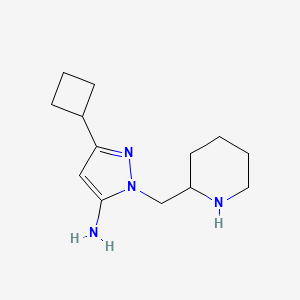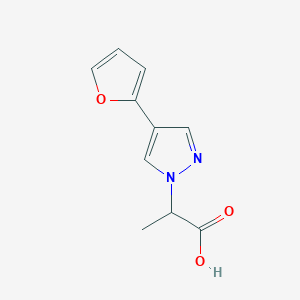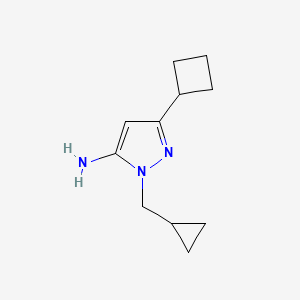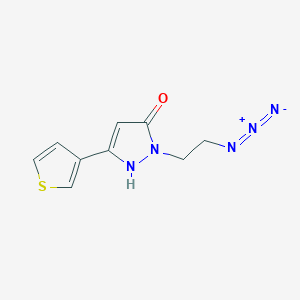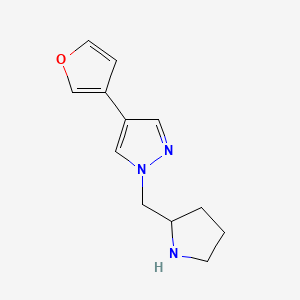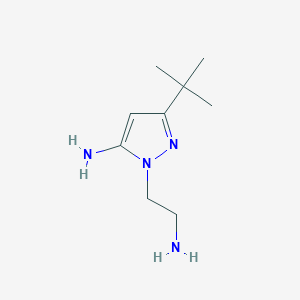
1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine
Descripción general
Descripción
“1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains an aminoethyl group (-NH2-CH2-CH2-) and a tert-butyl group (C(CH3)3), both of which are attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring with an aminoethyl group and a tert-butyl group attached. The exact positions of these groups on the ring would depend on the specific synthesis route .
Chemical Reactions Analysis
As an organic compound containing a pyrazole ring and amino groups, this compound could potentially undergo a variety of chemical reactions. These could include reactions of the amino groups, such as acylation or alkylation, as well as reactions involving the pyrazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the positions of the functional groups on the pyrazole ring. These could include properties such as solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Nanotechnology
The compound’s ability to form stable structures with metals could be utilized in creating nanoscale materials. These materials could have applications in electronics, sensing, or as drug delivery systems.
Each application area leverages the unique chemical structure of “1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine” to explore innovative solutions across various fields of science and technology. The tert-butyl group, in particular, is known for its unique reactivity pattern, which is highlighted by summarizing characteristic applications . This includes its use in chemical transformations, relevance in nature, and implications in biosynthetic and biodegradation pathways, potentially extending to biocatalytic processes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-aminoethyl)-5-tert-butylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-9(2,3)7-6-8(11)13(12-7)5-4-10/h6H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUWRZIDVZBYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



